Ethyl 1-butylpiperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

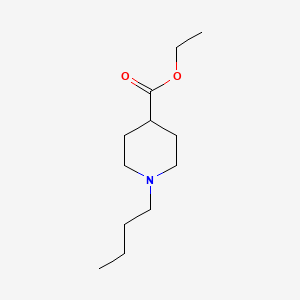

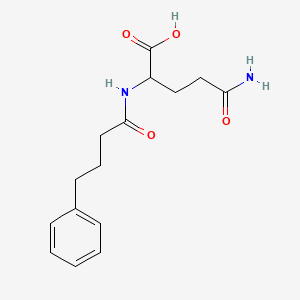

“Ethyl 1-butylpiperidine-4-carboxylate” is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 .

Molecular Structure Analysis

The molecular structure of “Ethyl 1-butylpiperidine-4-carboxylate” consists of 12 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms, forming a piperidine ring .

Scientific Research Applications

Catalysis and Synthesis

Ethyl 1-butylpiperidine-4-carboxylate has been utilized in various synthetic applications. For instance, it acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions. This process is used to synthesize highly functionalized tetrahydropyridines, which are important in medicinal chemistry and organic synthesis (Zhu, Lan, & Kwon, 2003).

Antibacterial Applications

Research has explored the antibacterial properties of derivatives of ethyl 1-butylpiperidine-4-carboxylate. For example, 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, synthesized from corresponding butyl esters, showed promising antimicrobial activity (Markovich et al., 2014).

Enzymatic Reactions and Kinetic Studies

Ethyl 1-butylpiperidine-4-carboxylate has been a key compound in studies involving enzymatic reactions and kinetic resolutions. It has been used as an intermediate in producing drugs such as doxazosin mesylate. Lipase-catalyzed transesterification reactions using this compound have shown high enantioselectivity (Kasture et al., 2005).

Polymer Chemistry

The compound has applications in polymer chemistry, particularly in enzymatically catalyzed oxidative polymerization processes. Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, has been oligomerized using horseradish peroxidase as a catalyst. These processes are essential for developing new materials and understanding polymerization mechanisms (Pang, Ritter, & Tabatabai, 2003).

Metabolite Analysis and Ethylene Biosynthesis

In plant physiology and biochemistry, derivatives of ethyl 1-butylpiperidine-4-carboxylate are used in metabolite analysis and studying ethylene biosynthesis pathways. Protocols have been developed for measuring key components in ethylene biosynthesis, enhancing our understanding of plant growth and development (Bulens et al., 2011).

Drug Synthesis and Chemical Modifications

The compound has also been involved in synthetic modifications for pharmaceutical applications. It serves as a precursor or an intermediate in the synthesis of various pharmacologically active compounds, contributing to the development of new medications and therapeutic agents (Ioannidou et al., 2011).

properties

IUPAC Name |

ethyl 1-butylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-3-5-8-13-9-6-11(7-10-13)12(14)15-4-2/h11H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPGQLOTFJLIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-butylpiperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2431580.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone](/img/structure/B2431582.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2431584.png)

![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)

![3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2431591.png)

![ethyl 3-carbamoyl-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2431595.png)

![3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)